(S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
(S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of a corresponding naphthalenone derivative. One common method is the catalytic hydrogenation of 3-(Hydroxymethyl)-naphthalen-1-one using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form dihydronaphthalen-1-ol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydronaphthalen-1-ol derivatives.
Substitution: Various substituted naphthalenone derivatives.
Scientific Research Applications
(S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for the development of pharmaceutical agents. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The dihydronaphthalenone core provides a rigid framework that can fit into binding sites of target proteins, modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(Hydroxymethyl)-naphthalen-1-one: This compound lacks the dihydro component and has different reactivity and properties.
3,4-Dihydronaphthalen-1(2H)-one: This compound lacks the hydroxymethyl group, affecting its chemical behavior and applications.
1-Naphthalenemethanol: This compound has a similar hydroxymethyl group but a different core structure, leading to different reactivity and applications.
Uniqueness: (S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of the hydroxymethyl group and the dihydronaphthalenone core. This combination imparts specific chemical properties and reactivity that are not found in the similar compounds listed above. Its unique structure makes it a valuable compound for various applications in research and industry.
Biological Activity
(S)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antifungal activities, alongside relevant case studies and research findings.
- Molecular Formula : C10H12O
- Molecular Weight : 160.20 g/mol
- Boiling Point : Approximately 255.8 °C
- Melting Point : 2-7 °C
- Density : 1.1 g/cm³
Biological Activity Overview
This compound exhibits various biological activities:
Antimicrobial Activity
Research has indicated that compounds related to this compound possess antimicrobial properties. For instance, derivatives have shown activity against Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) for some related compounds was noted to be as low as 9.2 μg/mL against S. aureus .
Anticancer Activity
Studies involving naphthalene derivatives have highlighted their potential as anticancer agents. For example, certain derivatives demonstrated cytotoxicity against human cancer cell lines, including human alveolar basal epithelial adenocarcinoma and cervical cancer cells, with IC50 values around 500 μg/mL . Specifically, the compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation.
Antifungal Activity
In antifungal assays, related compounds have shown varying degrees of efficacy against Candida albicans. The structure of this compound may enhance its interaction with fungal enzymes critical for cell wall synthesis .
Case Studies and Research Findings
The biological activity of this compound is likely attributed to its ability to interfere with key biochemical pathways in target organisms. For instance:
- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit enzyme activity necessary for bacterial growth.
- Anticancer Mechanism : The compound could induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(3S)-3-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-4,8,12H,5-7H2/t8-/m0/s1 |
InChI Key |
CREVFIPIRJCEIY-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](CC(=O)C2=CC=CC=C21)CO |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)CO |
Origin of Product |
United States |
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